Dihydropleuromutilin

Overview

Description

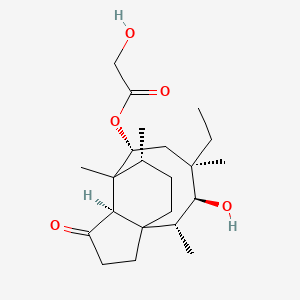

Dihydropleuromutilin is a semisynthetic antibiotic and a derivative of pleuromutilin . It is active against S. aureus, M. hominis, M. gallisepticum, and M. hyorhinis bacteria . The formal name of Dihydropleuromutilin is 2-hydroxy-acetic acid, (3aS,4R,5S,6R,8R,9R,9aR,10R)-6-ethyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl ester .

Molecular Structure Analysis

Dihydropleuromutilin has a molecular formula of C22H36O5 . Its molecular weight is 380.5 . The SMILES notation for Dihydropleuromutilin is O=C1CCC2 (CC [C@H]3C) [C@@H] © [C@H] (O) [C@@] (CC) ©C [C@@H] (OC (CO)=O)C3 © [C@@]21 [H] .Physical And Chemical Properties Analysis

Dihydropleuromutilin is a solid substance . It is soluble in DMSO .Scientific Research Applications

Dihydropleuromutilin: A Comprehensive Analysis of Scientific Research Applications: Dihydropleuromutilin is a semi-synthetic antibiotic derived from pleuromutilin. It has shown efficacy against various bacteria, making it a valuable compound in scientific research. Below are detailed sections on unique applications of Dihydropleuromutilin in scientific research.

Antibacterial Agent Development

Dihydropleuromutilin exhibits significant antibacterial potency, which makes it a prime candidate for the development of new antibiotics. It is particularly active against S. aureus, M. hominis, M. gallisepticum, and M. hyorhinis bacteria .

Modification for Enhanced Activity

Researchers have modified Dihydropleuromutilin at positions C-19 and C-20 to enhance its antibacterial activity. These modifications aim to improve the compound’s efficacy and broaden its spectrum of activity .

Semi-Synthetic Analogue Studies

Extensive studies on semi-synthetic analogues of Dihydropleuromutilin have been conducted to explore its potential as an antibiotic agent. These studies focus on selective reduction processes to increase its antibiotic potency .

Clinical Potential Exploration

The clinical potential of Dihydropleuromutilin and its derivatives is being explored, particularly in combating drug-resistant Gram-negative bacteria. This research could lead to breakthroughs in treating resistant bacterial infections .

Lipophilic Property Manipulation

Systematic studies have been performed to understand how lipophilic properties at position C20 can modify the antibacterial activity of Dihydropleuromutilin. This could lead to more targeted and effective antibacterial treatments .

Gram-Negative Bacteria Spectrum Expansion

Through the study of 12-epi-pleuromutilin derivatives, researchers are attempting to manipulate the spectrum of activity of pleuromutilins like Dihydropleuromutilin to encompass drug-resistant Gram-negative bacteria .

Mechanism of Action

Target of Action

Dihydropleuromutilin, a semi-synthetic derivative of pleuromutilin , primarily targets the peptidyl transferase center (PTC) of the bacterial ribosome . The PTC is responsible for catalyzing the formation of peptide bonds during protein synthesis .

Mode of Action

Dihydropleuromutilin inhibits bacterial protein synthesis by binding to the PTC of the ribosome . The interaction involves the binding of the C14 extension and the tricyclic core of the compound to the P and A sites of the PTC, respectively . This binding disrupts the protein synthesis process, leading to the inhibition of bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by dihydropleuromutilin is the protein synthesis pathway in bacteria . By binding to the PTC of the ribosome, dihydropleuromutilin prevents the formation of peptide bonds, thereby inhibiting the synthesis of proteins essential for bacterial survival and growth .

Pharmacokinetics

It is known that the compound exhibits antimicrobial activity against various bacteria, includingS. aureus, M. hominis, M. gallisepticum, and M. hyorhinis . More research is needed to fully understand the ADME properties of dihydropleuromutilin and their impact on its bioavailability.

Result of Action

The result of dihydropleuromutilin’s action is the inhibition of bacterial growth . By disrupting protein synthesis, dihydropleuromutilin prevents bacteria from producing essential proteins, which ultimately leads to the inhibition of bacterial growth .

Action Environment

The action of dihydropleuromutilin is influenced by various environmental factors. For instance, mutations in 23S rRNA, 50S ribosomal subunit proteins rplC and rplD, and ATP-binding cassette (ABC)-F transporter proteins can affect the activity of pleuromutilin antibiotics . .

Safety and Hazards

properties

IUPAC Name |

[(2R,3S,4R,6R,8R,14R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O5/c1-6-20(4)11-16(27-17(25)12-23)21(5)13(2)7-9-22(14(3)19(20)26)10-8-15(24)18(21)22/h13-14,16,18-19,23,26H,6-12H2,1-5H3/t13-,14+,16-,18+,19+,20-,21?,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOIPDPHQXGIRG-JKZASVEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C2(C(CCC3(C2C(=O)CC3)C(C1O)C)C)C)OC(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C[C@H](C2([C@@H](CCC3([C@H]2C(=O)CC3)[C@H]([C@@H]1O)C)C)C)OC(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676274 | |

| Record name | (4R,5S,6R,8R,9aR,10R)-6-Ethyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydropleuromutilin | |

CAS RN |

42302-24-9 | |

| Record name | (4R,5S,6R,8R,9aR,10R)-6-Ethyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

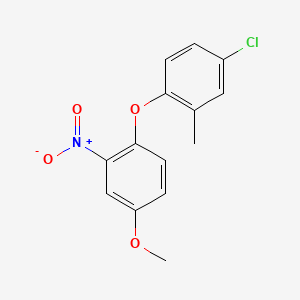

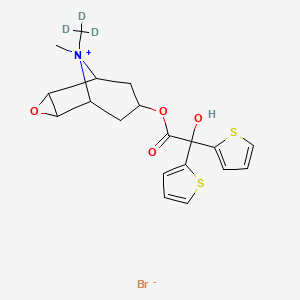

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565255.png)